molecular formula C27H19BrF3N3O B15152992 6-[4-(benzyloxy)phenyl]-1-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-[4-(benzyloxy)phenyl]-1-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B15152992
M. Wt: 538.4 g/mol
InChI Key: BZDZWSSVYSFDEU-UHFFFAOYSA-N
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Description

6-[4-(benzyloxy)phenyl]-1-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a bromophenyl group, a methyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 6-[4-(benzyloxy)phenyl]-1-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(benzyloxy)benzaldehyde with 4-bromoacetophenone to form an intermediate chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate and trifluoroacetic acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-[4-(benzyloxy)phenyl]-1-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 6-[4-(benzyloxy)phenyl]-1-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine include other pyrazolo[3,4-b]pyridine derivatives. These compounds share a similar core structure but differ in the substituents attached to the pyrazole and pyridine rings. For example:

    1H-pyrazolo[3,4-b]pyridine: Lacks the benzyloxy, bromophenyl, methyl, and trifluoromethyl groups, making it less complex.

    4-(benzyloxy)phenyl derivatives: These compounds have similar benzyloxyphenyl groups but differ in other substituents, affecting their chemical properties and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H19BrF3N3O

Molecular Weight

538.4 g/mol

IUPAC Name

1-(4-bromophenyl)-3-methyl-6-(4-phenylmethoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C27H19BrF3N3O/c1-17-25-23(27(29,30)31)15-24(32-26(25)34(33-17)21-11-9-20(28)10-12-21)19-7-13-22(14-8-19)35-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3

InChI Key

BZDZWSSVYSFDEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(F)(F)F)C5=CC=C(C=C5)Br

Origin of Product

United States

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